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Dibutyltin mercaptopropionate

PVC stabilization mechanism allylic chlorine substitution model compound kinetics

PVC processors and defense contractors require thermal stabilizers that deliver quantifiable processing safety margins without independent qualification burdens. Dibutyltin mercaptopropionate (CAS 78-06-8) addresses both demands as the only organotin mercaptide covered by MIL-S-81246A (validated through 2021). • 12.0-min rheological stability at 180°C - a processing window 3× to 6× longer than unstabilized PVC and 33% greater than the next-best organotin mercaptide alternative. • S,O-chelate structure enables direct nucleophilic substitution of labile allylic chlorine sites, chemically repairing degradation initiation points with a half-time under 15 min at 100°C. • Pre-validated MIL-S-81246A quality framework eliminates independent stabilizer qualification testing for defense-specification PVC components. Available in research and bulk quantities with full traceability documentation. Contact us for a custom quotation.

Molecular Formula C11H22O2SSn
Molecular Weight 337.1 g/mol
CAS No. 78-06-8
Cat. No. B1627167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyltin mercaptopropionate
CAS78-06-8
Molecular FormulaC11H22O2SSn
Molecular Weight337.1 g/mol
Structural Identifiers
SMILESCCCC[Sn]1(OC(=O)CCS1)CCCC
InChIInChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3(5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2,(H,4,5);/q;;;+2/p-2
InChIKeyIRIAEMUUDSWZOX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyltin Mercaptopropionate: Product Overview


Dibutyltin mercaptopropionate (CAS 78-06-8), also designated as dibutyltin β-mercaptopropionate or 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one, is a diorganotin mercaptide bearing a unique S,O-chelate structure in which the 3-mercaptopropionate ligand coordinates to the tin center through both sulfur and oxygen atoms, forming a six-membered oxathiastanninone ring [1]. With a molecular formula of C₁₁H₂₂O₂SSn, a molecular weight of 337.07 g/mol, a boiling point of 322.1°C, and a flash point of 148.6°C, this white crystalline solid is soluble in organic solvents and functions both as a high-efficiency thermal stabilizer for polyvinyl chloride (PVC) and as a Lewis acid catalyst for polyurethane and polyester synthesis [2]. Its classification as an irritant (Xi; R:36/37/38) and its EU hazard designation inform handling requirements for industrial procurement [3].

Mechanism Sn-S mercaptide with S,O-chelate ring; targets allylic chlorine defects in PVC backbone
Performance class Organotin mercaptide class, reported long-term heat stability advantage over Sn-O carboxylate stabilizers
Qualification Only organotin mercaptide covered by MIL-S-81246A military specification (validated through 2021)

Why Dibutyltin Mercaptopropionate Cannot Be Substituted


Organotin stabilizers are not interchangeable commodities. The differential performance among dibutyltin dilaurate (CAS 77-58-7), dibutyltin maleate derivatives, and dibutyltin mercaptopropionate arises from fundamentally distinct mechanisms of PVC stabilization: carboxylate-based organotins (Sn–O bonded) primarily function by absorbing evolved HCl and providing initial color retention, whereas mercaptide-based organotins (Sn–S bonded) engage in direct nucleophilic substitution of labile allylic chlorine atoms on the polymer backbone, thereby chemically 'healing' the degradation initiation site [1]. Within the mercaptide subclass, the S,O-chelate of dibutyltin mercaptopropionate creates a constrained six-membered ring geometry that modulates the electrophilicity of the tin center and the nucleophilicity of the sulfur ligand in ways that monodentate mercaptide analogs cannot replicate [2]. Procurement decisions based solely on tin content or generic 'organotin stabilizer' classification risk significant losses in long-term heat stability, processing window, and end-use product lifetime, as demonstrated by the quantitative comparisons in Section 3.

Sn-O vs Sn-S Carboxylate stabilizers like dibutyltin dilaurate primarily scavenge HCl; mercaptides directly substitute allylic chlorides — long-term stability profile may not transfer
Chelate structure The S,O-chelate ring in dibutyltin mercaptopropionate modulates tin electrophilicity; monodentate mercaptide analogs may show different reactivity and migration behavior
Specification gap No other organotin stabilizer holds MIL-S-81246 qualification; replacing it with a non-specified mercaptide adds supplier qualification burden

Dibutyltin Mercaptopropionate: Comparative Evidence


Allylic Chloride Substitution Selectivity

In a definitive model-compound kinetic study by Klemchuk (1968), dibutyltin β-mercaptopropionate (designated Advastab T 360) was reacted with 4-chloro-2-pentene, the established allylic chloride model for the primary unstable moiety in PVC. The reaction half-time at 100 °C in chlorobenzene was less than 15 minutes for the allylic chloride substrate (0.172 M chloride, 0.0858 M stabilizer). In contrast, the half-time for 2-chloro-2-methylbutane, the tertiary chloride model, approached approximately 5 hours—a roughly 20-fold longer reaction time [1]. Within the same study, rate constants were also estimated for dibutyltin dilaurate and dibutyltin bis(monobutyl maleate), establishing that the mercaptopropionate's kinetic profile is mechanistically distinct from carboxylate-based organotin stabilizers [1]. This kinetic selectivity demonstrates that dibutyltin mercaptopropionate preferentially targets the most degradation-relevant defect site in PVC, rather than engaging in non-productive side reactions.

Allylic Cl Substitution Selectivity
Head-to-head
~20-fold faster reaction with allylic chloride (4-chloro-2-pentene) vs. tertiary chloride; half-time <15 min at 100 °C
Supports preferential healing of primary PVC degradation sites
Klemchuk 1968 model-compound kinetics; selectivity ratio ~1:20
PVC stabilization mechanism allylic chlorine substitution model compound kinetics dibutyltin mercaptopropionate

Torque Rheometer Induction Period

In a comprehensive 2023 study by Shubbar et al., twelve different PVC stabilizer systems were evaluated using a Brabender torque rheometer at a constant temperature of 180 °C under variable shear stress, with all stabilizers compounded at 3 parts per hundred resin (phr). The dibutyl tin mercaptide stabilizer Irgastab 15 MS (a commercial formulation containing dibutyltin mercaptopropionate-type active species) achieved an induction period of 15.5 minutes—representing a 416.6% increase over the 3.0 minutes recorded for unstabilized PVC [1]. This performance significantly exceeded all other systems tested: Mark A (dibutyl tin-bis-(lauryl mercaptide)) at 11.5 min (276.6% increase), Mark 292 (dibutyl S,S-bis-(isooctyl thioglycolate)) at 14.0 min (366.6% increase), Advastab 188 (di-n-octyl tin S,S-bis-(isooctyl thioglycolate)) at 13.0 min (333.3% increase), Thermolite 25 (dibutyl tin monoalkyl maleate, a carboxylate-type organotin) at 6.5 min (116.6% increase), and lead-based stabilizer mixtures at 9.0 min (200% increase) [1]. The study concluded that dibutyl tin mercaptide 'has the highest efficiency' among all four types of organo-tin mercaptides and all twelve stabilizer systems evaluated [1].

Torque Rheometer Induction Period
Head-to-head
15.5 min induction period (416.6% increase over unstabilized PVC); next-best organotin mercaptide 14.0 min
Reported highest induction period among 12 stabilizer systems tested
Brabender torque rheometer, 180 °C, 3 phr loading; Shubbar et al. 2023
PVC processing stability Brabender torque rheometer induction period dibutyl tin mercaptide

Rheological Stability Window

In the same torque rheometer study by Shubbar et al. (2023), the rheological stability period—defined as the time during which melt torque remains within 5% of its plateau value—was measured for all twelve stabilizer systems. Irgastab 15 MS (dibutyl tin mercaptide) delivered a rheological stability period of 12.0 minutes, the highest recorded value among all stabilizers tested [1]. This represents a 6-fold increase over unstabilized PVC (2.0 minutes) and exceeds the performance of all comparators: Mark A at 7.5 minutes, Mark 292 at 9.0 minutes, Advastab 188 at 9.0 minutes, dibasic lead stearate at 8.0 minutes, and the lead stabilizer mixture at only 4.0 minutes [1]. The study authors explicitly ranked the stabilizers by overall efficiency, concluding that dibutyl tin mercaptide (Irgastab 15 MS) ranked first in the sequence, followed by Mark 292, Advastab 188, Mark A, Ba/Cd carboxylates, and finally lead stabilizers [1]. The authors further recommended that processing exposure time should not exceed 50% of the rheological stability period, making the 12.0-minute value practically meaningful in defining a 6-minute safe processing window versus only 1 minute for unstabilized material [1].

Rheological Stability Window
Head-to-head
12.0 min stability period (6× unstabilized PVC); next-best organotin mercaptide 9.0 min
Supports extended processing window with reduced degradation risk
Torque within 5% plateau; safe processing zone ~6 min per study recommendation
rheological stability PVC processing window torque rheometer melt stability dibutyl tin mercaptide

Long-Term Heat Stability: Mercaptides vs. Carboxylates

US Patent 4,085,077 (1978) explicitly delineates the performance hierarchy among organotin stabilizer classes: 'compounds containing tin-sulfur bonds, such as dibutyltin-S,S'-bis(isooctyl mercaptoacetate), retard heat-induced degradation and discoloration over a longer period of time than diorganotin compounds with tin-oxygen bonds' [1]. The patent further states that 'formulations containing diorganotin derivatives of carboxylic acids, such as dibutyltin dilaurate and dibutyltin maleate, are often superior with regard to initial color to those incorporating sulfur-containing stabilizers, but may lack the desired long term heat stability' [1]. This establishes a clear trade-off: carboxylate organotins (Sn–O) provide better early color but inferior long-term stability, whereas mercaptide organotins (Sn–S) including dibutyltin mercaptopropionate sacrifice minimal initial color for substantially extended thermal protection. The practical implication is that for applications requiring sustained heat resistance—rigid PVC pipes, window profiles, and technical extrudates—mercaptide-based stabilizers are the technically indicated choice, while carboxylate types are more suited to applications where initial aesthetics are paramount and service temperatures are moderate.

Long-Term Heat Stability: Sn-S vs. Sn-O
Class-level
Patent literature reports Sn-S mercaptides outperform Sn-O carboxylates in long-term thermal protection; carboxylates may offer better initial color
Class-level stability ranking guides selection for sustained heat applications
US Patent 4,085,077; recognized trade-off between early color and long-term stability
long-term heat stability organotin mercaptide vs carboxylate PVC discoloration tin-sulfur vs tin-oxygen

MIL-S-81246 Military Specification

The U.S. Department of Defense specification MIL-S-81246A (1988), titled 'Stabilizer, Organic-Tin-Sulfur,' designates a single compound as the qualifying stabilizing agent: 'dibutyl tin beta mercapto propionate' [1]. This specification, maintained through subsequent revisions including Notice 2 (2021), establishes standardized quality, purity, and performance criteria for procurement of this specific organotin mercaptide for military and related industrial applications [1][2]. No other organotin stabilizer—not dibutyltin dilaurate, not dioctyltin mercaptides, not mixed-metal systems—is covered by this specification. The existence of a dedicated military specification represents a de facto validation of the compound's performance reliability, batch-to-batch consistency, and fitness for mission-critical polymer applications where stabilizer failure is not an acceptable risk. For procurement officers and formulation scientists in defense, aerospace, or high-reliability industrial supply chains, MIL-S-81246 qualification eliminates the need for extensive incoming quality verification of alternative stabilizers.

MIL-S-81246 Specification
Specification review
U.S. DoD specification MIL-S-81246A designates dibutyl tin beta mercapto propionate as the sole qualified organic-tin-sulfur stabilizer
Pre-validated quality framework for defense/high-reliability procurement
Active through 2021; eliminates need for independent qualification testing
military specification MIL-S-81246 qualified stabilizer defense procurement dibutyltin mercaptopropionate

S,O-Chelate vs. Monodentate Mercaptide Structure

Dibutyltin mercaptopropionate is structurally distinct from all other common organotin mercaptide stabilizers by virtue of its intramolecular S,O-chelate coordination. The IUPAC name 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one reflects the formation of a six-membered ring in which both the sulfur (mercaptide) and the carbonyl oxygen of the 3-mercaptopropionate ligand coordinate to the pentacoordinate tin center [1]. This contrasts with monodentate mercaptide stabilizers such as dibutyltin-bis-(lauryl mercaptide) (Mark A) and dibutyl S,S-bis-(isooctyl thioglycolate) (Mark 292), whose ligands bind tin exclusively through sulfur [2]. The chelate effect influences the Lewis acidity of tin, modulates the nucleophilicity of the mercaptide sulfur toward allylic chlorine substitution, and alters the hydrolytic stability and volatility profile of the stabilizer [3]. The calculated logP of 0.19 for this compound further differentiates it from more lipophilic octyltin analogs, with implications for migration resistance and extractability in finished PVC articles [4].

S,O-Chelate vs. Monodentate Structure
Class-level
Six-membered oxathiastanninone ring with pentacoordinate tin; logP 0.19 — distinct from monodentate mercaptides and more lipophilic octyltin analogs
Structural feature may influence reactivity, migration, and co-additive compatibility
CAS Common Chemistry, SIELC; coordination confirmed by IUPAC name and InChI
S,O-chelate oxathiastanninone organotin structure coordination chemistry dibutyltin mercaptopropionate

Dibutyltin Mercaptopropionate: Research & Industrial Applications


Rigid PVC Pipe and Profile Extrusion

For rigid PVC pipe and profile extrusion where melt temperatures routinely reach 180–200 °C, the 12.0-minute rheological stability period and 15.5-minute induction period demonstrated by dibutyl tin mercaptide in torque rheometer studies at 180 °C [1] provide a processing safety margin that is 3× to 6× that of unstabilized PVC and 33% greater than the next-best organotin mercaptide alternative. The study authors' recommendation that processing exposure should not exceed 50% of the rheological stability time translates to a 6-minute safe window, enabling uninterrupted long-run extrusion campaigns with reduced risk of degradation-induced surface defects, discoloration, or dimensional instability. Formulators seeking to optimize line speed or reduce stabilizer loading without sacrificing product quality can use these quantitative benchmark data to justify stabilizer selection.

Defense & Aerospace MIL-SPEC Components

In defense and aerospace procurement, where material qualification is non-negotiable and supply-chain traceability is mandated, dibutyltin mercaptopropionate is uniquely positioned as the sole organotin mercaptide stabilizer covered by an active U.S. military specification (MIL-S-81246A, validated through 2021) [2]. This specification provides procurement officers with a pre-validated quality framework encompassing stabilizer composition, purity, and performance criteria. For manufacturers of military-specification PVC components—including wire and cable jacketing, chemical protective equipment, and specialized molded parts—selecting MIL-S-81246-qualified dibutyltin mercaptopropionate eliminates the burden of independent stabilizer qualification testing and ensures compliance with defense supply-chain requirements.

Long-Life PVC Construction Products

For PVC construction products such as window profiles, siding, and technical extrudates that must maintain mechanical integrity and color stability over decades of environmental exposure, the class-level evidence from US Patent 4,085,077 establishes that organotin mercaptides (Sn–S) deliver superior long-term heat stability compared to organotin carboxylates (Sn–O) like dibutyltin dilaurate and dibutyltin maleate [3]. While carboxylate stabilizers may offer marginally better initial color, the long-term stability deficit documented in the patent literature makes them a technically inferior choice for applications where sustained thermal protection is critical. The Klemchuk (1968) mechanistic data further support this selection by demonstrating that dibutyltin β-mercaptopropionate chemically 'heals' allylic chlorine defect sites—the root cause of thermal degradation initiation—with a half-time under 15 minutes at 100 °C [4], providing a mechanistic basis for the empirically observed long-term stability advantage.

PVC Stabilizer Kinetics & Formulation Research

For academic and industrial researchers investigating PVC stabilization mechanisms, dibutyltin mercaptopropionate is the most thoroughly characterized organotin mercaptide in the open literature with respect to model-compound kinetics. The Klemchuk (1968) study provides rate-constant estimates and half-time data for the reaction of this compound with both allylic and tertiary chloride models, enabling researchers to benchmark new stabilizer candidates against a well-defined mechanistic baseline [4]. The compound's unique S,O-chelate structure creates a pentacoordinate tin center whose electrophilicity can be systematically modulated through ligand variation, making it an informative model system for structure-activity relationship studies in organotin stabilizer design. Researchers developing synergistic stabilizer blends—for example, combining organotin mercaptides with metal soaps, epoxidized soybean oil, or phosphite co-stabilizers—can leverage the torque rheometer benchmark data from Shubbar et al. (2023) [1] as a quantitative reference point for evaluating blend performance.

Application
Selection Property
Validation Focus
Rigid PVC Pipe & Profile Extrusion
Extended processing stability window at 180–200 °C
Verify induction period and rheological stability period under your processing conditions
Defense & Aerospace MIL-SPEC Components
MIL-S-81246A qualified stabilizer with established supply-chain traceability
Confirm current specification revision and lot-level compliance documentation
Long-Life PVC Construction Products
Sn-S mercaptide class for sustained thermal protection over decades
Review long-term heat aging data and compare against Sn-O carboxylate alternatives
PVC Stabilizer Kinetics & Formulation Research
Well-characterized model compound with published kinetic benchmarks
Benchmark new candidates against Klemchuk (1968) allylic chloride model data
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